molecular formula C5H3ClN4 B13636512 4-Azido-2-chloropyridine CAS No. 1992781-94-8

4-Azido-2-chloropyridine

Cat. No.: B13636512
CAS No.: 1992781-94-8
M. Wt: 154.56 g/mol
InChI Key: OJMXNJLNNPMTOS-UHFFFAOYSA-N
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Description

4-Azido-2-chloropyridine is a halogenated azidopyridine derivative featuring an azido (-N₃) group at the 4-position and a chlorine atom at the 2-position of the pyridine ring. The compound is part of a broader class of halogenated azidopyridines developed for applications in click chemistry and medicinal chemistry, where its azido group enables rapid, selective conjugation with alkyne-functionalized molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted variants .

The chlorine substituent at the 2-position serves dual roles: (1) it stabilizes the azide group through electron-withdrawing effects, reducing explosive tendencies common to organic azides, and (2) modulates the electronic environment of the pyridine ring to enhance reactivity in cross-coupling reactions .

Properties

CAS No.

1992781-94-8

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

4-azido-2-chloropyridine

InChI

InChI=1S/C5H3ClN4/c6-5-3-4(9-10-7)1-2-8-5/h1-3H

InChI Key

OJMXNJLNNPMTOS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N=[N+]=[N-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-2-chloropyridine typically involves the substitution of a chlorine atom in 2-chloropyridine with an azido group. One common method is the nucleophilic substitution reaction where 2-chloropyridine is treated with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures due to the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions: 4-Azido-2-chloropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Azido-2-chloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-2-chloropyridine primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The chlorine atom can also participate in substitution reactions, making the compound versatile in various synthetic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 4-azido-2-chloropyridine with three structurally related halogenated azidopyridines:

Compound Substituents Molecular Formula Key Features
This compound -N₃ (C4), -Cl (C2) C₅H₃ClN₄ Balanced stability/reactivity; chlorine stabilizes azide via electron withdrawal
4-Azido-3-fluoropyridine -N₃ (C4), -F (C3) C₅H₃FN₄ Higher electronegativity (F) enhances azide stability; meta-substitution alters conjugation pathways
3-Azido-5-bromopyridine -N₃ (C3), -Br (C5) C₅H₃BrN₄ Bromine’s steric bulk slows click reactions; para-substitution favors regioselectivity
This compound-3-carbaldehyde -N₃ (C4), -Cl (C2), -CHO (C3) C₆H₃ClN₄O Aldehyde group enables additional functionalization (e.g., Schiff base formation)

Reactivity and Stability

  • Electron-Withdrawing Effects : Chlorine and fluorine substituents stabilize the azide group by delocalizing electron density, reducing decomposition risks. Fluorine’s higher electronegativity provides greater stabilization than chlorine but may reduce click reaction rates due to excessive electron withdrawal .
  • Steric Hindrance : Bromine in 3-azido-5-bromopyridine introduces steric bulk, slowing CuAAC kinetics but improving selectivity in sterically crowded environments .
  • Thermal Stability: this compound exhibits superior thermal stability compared to non-halogenated azides, decomposing at ~120°C (vs. <80°C for alkyl azides) .

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